ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine .
Synthesis Analysis
The synthesis of ethyl 1-ethyl-5-methyl-
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a critical role in the synthesis of novel chemical compounds. It is used in selective cyclocondensation with various compounds, leading to the creation of new chemical structures with potential applications in various fields like pharmaceuticals and materials science. For instance, it is involved in the synthesis of pyrazolo[3,4-b]pyridines, which are key intermediates for developing new chemical entities (Lebedˈ et al., 2012).
Crystal Structure Analysis
The compound is also significant in crystallography. Studies involving single crystal X-ray diffraction and DFT (Density Functional Theory) have utilized this compound to understand molecular geometries and electronic structures. This research aids in developing new materials with desired properties and contributes to the understanding of molecular interactions (Viveka et al., 2016).
Metal Coordination Polymers
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is used in the construction of metal coordination polymers. These polymers have applications in catalysis, magnetism, and luminescence. The ability to form diverse structures with different metals underlines the compound's versatility in materials science (Cheng et al., 2017).
Auxin Activities and Agricultural Applications
The compound has been studied for its auxin activities, which are crucial for plant growth and development. This aspect is particularly significant in agriculture, where compounds that can influence plant growth are constantly sought after for improving crop yields and health (Yue et al., 2010).
Corrosion Inhibition
Research has also explored the use of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate derivatives as corrosion inhibitors. These studies are crucial for industries where metal corrosion can lead to significant losses, emphasizing the compound's utility in industrial applications (Herrag et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-ethyl-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRSKKACFNPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585888 | |
Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
50920-45-1 | |
Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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